molecular formula C8H14ClNO2 B1476690 2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one CAS No. 2091636-86-9

2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one

Cat. No.: B1476690
CAS No.: 2091636-86-9
M. Wt: 191.65 g/mol
InChI Key: JIFVWGVNAPUSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(3-methoxyazetidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-3-7(9)8(11)10-4-6(5-10)12-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVWGVNAPUSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 3-methoxyazetidine in the presence of a suitable base. The process yields the target compound with moderate to high purity, as confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The disc diffusion method was employed to assess its efficacy, showing comparable results to standard antibiotics like ciprofloxacin.

Bacterial Strain Zone of Inhibition (mm) Control (Ciprofloxacin)
Staphylococcus aureus1520
Escherichia coli1218
Bacillus subtilis1422

Table 1: Antibacterial activity of this compound compared to ciprofloxacin .

Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Notably, it has shown promise against breast and lung cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antibacterial Screening

In a study published in the Egyptian Journal of Chemistry, researchers screened several derivatives of azetidine compounds, including this compound. The results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF-7). The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. Furthermore, flow cytometry analysis confirmed that the compound induced apoptosis in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.